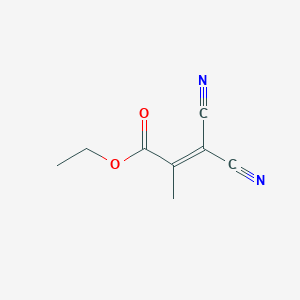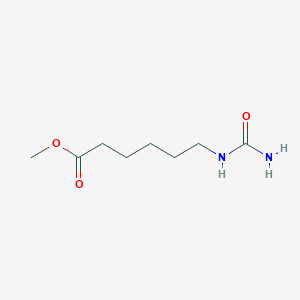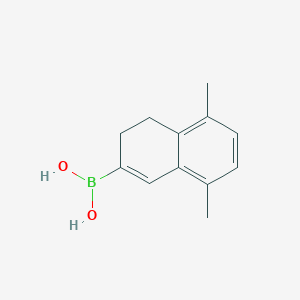![molecular formula C11H8Cl2N2OS B8628394 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8628394.png)
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of 3,4-dichloroaniline with α-bromoacetyl chloride to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
2-Methylthiazole: Used in flavor and fragrance industries.
2-Phenylthiazole: Investigated for its anticancer activity.
Uniqueness
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its biological activity compared to other thiazole derivatives . This structural feature contributes to its potent antimicrobial, anti-inflammatory, and anticancer properties .
Propriétés
Formule moléculaire |
C11H8Cl2N2OS |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-6(3-9(8)13)11-15-7(5-17-11)4-10(14)16/h1-3,5H,4H2,(H2,14,16) |
Clé InChI |
HJDCNAGJVQOTIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine](/img/structure/B8628320.png)


![1-{4-Hydroxy-5-[4-(trifluoromethyl)phenyl]thiophen-3-yl}ethan-1-one](/img/structure/B8628339.png)


![4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline](/img/structure/B8628364.png)

![4-(4-methoxyphenyl)-3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8628400.png)




